1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is Shikimate kinase . Shikimate kinase is an enzyme that plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants . This makes it an attractive target for the development of antimicrobial and herbicidal agents .
Mode of Action
This compound interacts with Shikimate kinase, fitting well into the cavity of the enzyme . This interaction inhibits the activity of the enzyme, thereby disrupting the biosynthesis of aromatic amino acids .
Biochemical Pathways
The inhibition of Shikimate kinase disrupts the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan . This disruption affects the downstream effects, including the synthesis of proteins, enzymes, and other vital compounds that require these aromatic amino acids .
Pharmacokinetics
This suggests that it may have favorable absorption and distribution characteristics, metabolic stability, and excretion profiles, which could impact its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of organisms that rely on the shikimate pathway for the synthesis of aromatic amino acids . For instance, it has been found to be active against Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to interact with the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has been shown to inhibit the activity of urease, which is essential for the survival of certain bacteria .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against urease . By inhibiting urease, this compound can disrupt the normal functioning of cells that rely on this enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of urease . Molecular docking studies have revealed that this compound fits well into the cavity of urease, thereby inhibiting its activity .
Metabolic Pathways
Given its interaction with urease, it may influence pathways related to urea metabolism .
Preparation Methods
The synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process. One common method includes the reaction of phenyl isocyanate with 5-sulfanyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Comparison with Similar Compounds
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives such as:
2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Known for its anti-tubercular activity.
1,3,4-Thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one: Exhibits antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDTUCHCVJYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.